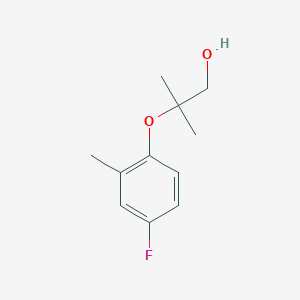

2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol

Description

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenoxy)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-8-6-9(12)4-5-10(8)14-11(2,3)7-13/h4-6,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVWJBLDLWXIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol is a chemical compound notable for its unique structural features, including a fluoro-substituted aromatic ring and an alcohol functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and interactions with various biological systems.

Chemical Structure and Properties

The molecular structure of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol can be represented as follows:

This compound features a 4-fluoro-2-methylphenoxy moiety attached to a tertiary alcohol derived from 2-methylpropan-1-ol . The presence of the fluorine atom enhances its chemical properties, making it a valuable intermediate in organic synthesis and potentially increasing its lipophilicity, which may facilitate better cellular uptake and bioactivity.

Pharmacological Potential

Preliminary studies indicate that 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol may exhibit significant biological activity, particularly in the context of enzyme interactions and receptor binding. Its structural similarities to other fluorinated compounds suggest that it may possess enhanced potency in various pharmacological assays.

- NADPH Oxidase Inhibition : Analogous compounds like F-apocynin , which contains a similar fluorinated structure, have demonstrated increased inhibition of NADPH oxidase activity. This suggests that 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol could also exhibit similar inhibitory effects, potentially useful in treating inflammatory conditions .

- Anti-inflammatory Properties : The compound's ability to inhibit tumor necrosis factor-alpha (TNFα) release has been noted in related studies. This mechanism is crucial for developing therapies aimed at inflammatory diseases .

- Cell Membrane Permeability : The increased lipophilicity attributed to the fluorine substitution may enhance the compound's ability to penetrate cell membranes, thereby increasing its efficacy as a therapeutic agent .

Comparative Analysis with Related Compounds

To further understand the biological activity of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-methylphenol | Fluorinated phenolic structure | Intermediate in various chemical syntheses |

| 4-Chloro-2-methylphenol | Chlorinated analog | Different biological activity profiles |

| F-apocynin | Methoxy-substituted catechol | Potent inhibitor of NADPH oxidase |

These comparisons highlight the unique aspects of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol, particularly its potential enhanced stability and biological activity due to fluorination.

Case Studies and Research Findings

Several studies have explored the pharmacokinetic profiles and biological activities of fluorinated compounds similar to 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol:

- Study on Fluorinated Phenols : Research indicates that fluorinated phenols exhibit increased potency as inhibitors of reactive oxygen species (ROS) production. This suggests that compounds like 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol could be effective in reducing oxidative stress-related damage in cells .

- In Vivo Studies : Experimental models have shown that similar compounds can significantly reduce inflammation markers and improve outcomes in diseases characterized by oxidative stress and inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, research indicates that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol may possess similar efficacy.

1.2 Sodium Channel Modulation

Recent studies have highlighted the role of this compound as a sodium channel modulator. Specifically, it has been identified as a selective inhibitor of the Nav1.8 sodium channel, which is involved in pain signaling pathways. This property positions it as a potential therapeutic agent for pain management, particularly in neuropathic pain conditions .

1.3 Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It has been shown to reduce pro-inflammatory cytokine production in vitro, indicating its potential for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Agrochemical Applications

2.1 Herbicidal Activity

In agrochemistry, 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol has been explored for its herbicidal properties. The fluorinated phenoxy group is known to enhance herbicidal activity by improving the compound's ability to penetrate plant tissues and disrupt metabolic processes essential for plant growth.

2.2 Insecticidal Formulations

The compound can be incorporated into insecticide formulations due to its effectiveness against specific pests. Its mechanism of action may involve interference with insect nervous system function, making it a valuable addition to integrated pest management strategies.

Case Studies

5.1 Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various fluoroalkyl phenols, including our compound of interest. Results indicated that it exhibited superior activity against Staphylococcus aureus compared to non-fluorinated analogs .

5.2 Pain Management Research

Another significant study focused on the modulation of sodium channels by this compound demonstrated its potential in reducing pain responses in animal models, paving the way for future clinical applications .

Comparison with Similar Compounds

Substituted Arylpropanols

Propanol derivatives with substituted aryl groups exhibit diverse physicochemical and biological properties depending on the nature of their substituents. Key analogs include:

Key Observations :

Amino-Substituted Propanols

Key Observations :

- Amino vs.

- Biological Activity: The methoxyethylphenoxy-amino propanol in demonstrated α₁/β₁-adrenoceptor binding, suggesting that similar propanol derivatives may target cardiovascular pathways. The target compound’s fluorophenoxy group could modulate selectivity for these receptors .

Ester and Fragrance-Related Derivatives

Propanol esters and fragrance compounds highlight substituent effects on volatility and sensory properties:

Key Observations :

- Cyclohexyl vs. Aromatic Substituents : The cyclohexylethoxy group in contributes to a musky odor, whereas the target compound’s fluorinated aromatic system may lack such sensory properties but could exhibit enhanced stability for pharmaceutical applications .

Research Findings and Implications

- Physicochemical Properties: Fluorine in the target compound likely improves metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., 3-(4-tert-butylphenyl)-2-methylpropan-1-ol, ).

- Further studies are needed to evaluate receptor affinity and selectivity.

- Synthetic Utility : The target compound’s ether linkage and fluorine substituent position it as a versatile intermediate for synthesizing fluorinated pharmaceuticals or agrochemicals.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Use and NMR to identify proton and carbon environments. For example, the fluorine substituent’s electronic effects will deshield nearby protons, observable in splitting patterns .

- X-ray Crystallography : Grow single crystals via slow evaporation in solvents like ethanol. Analyze bond lengths and angles (e.g., C-O and C-F bonds) to confirm stereochemistry and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula by matching the observed mass to the theoretical value.

Q. What are the standard synthetic routes for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol, and how can reaction yields be optimized?

- Methodology :

- Nucleophilic Substitution : React 4-fluoro-2-methylphenol with 2-methyl-1,2-epoxypropane under basic conditions (e.g., KCO) in aprotic solvents like DMF. Monitor reaction progress via TLC .

- Reduction Approaches : Reduce ketone intermediates (e.g., 2-(4-fluoro-2-methylphenoxy)-2-methylpropanal) using NaBH or LiAlH. Optimize stoichiometry and solvent polarity (e.g., THF vs. ethanol) to enhance yields .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate pure product.

Q. How can key physicochemical properties (e.g., melting point, solubility) be experimentally determined for this compound?

- Methodology :

- Melting Point : Use a capillary tube in a calibrated melting point apparatus. Compare with literature values (e.g., structurally similar compounds in show ranges of 117–120°C).

- Solubility : Perform shake-flask experiments in solvents (water, ethanol, DMSO) at 25°C. Quantify via UV-Vis spectroscopy or HPLC .

- LogP : Determine octanol-water partition coefficients using HPLC retention times or computational tools (e.g., ChemAxon).

Advanced Research Questions

Q. What analytical challenges arise when quantifying 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol in complex biological matrices, and how can they be resolved?

- Methodology :

- Matrix Effects : Use isotope-labeled internal standards (e.g., - or -analogues) to correct for ion suppression in LC-MS/MS .

- Sample Preparation : Optimize solid-phase extraction (SPE) protocols with C18 cartridges. Validate recovery rates using spiked plasma/tissue homogenates.

- Detection Limits : Employ high-sensitivity detectors (e.g., triple quadrupole MS) with MRM transitions for trace analysis.

Q. How can stereoselective synthesis of this compound’s enantiomers be achieved, and what separation techniques are effective?

- Methodology :

- Chiral Catalysts : Use asymmetric epoxidation (e.g., Sharpless conditions) or enzymatic resolution with lipases to generate enantiomers .

- Chromatography : Separate enantiomers via chiral HPLC columns (e.g., Chiralpak AD-H) or simulate retention times with molecular docking software.

- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing experimental CD spectra with computational predictions .

Q. What strategies are effective in studying the metabolic pathways and enzyme inhibition mechanisms of this compound?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites using UPLC-QTOF-MS. Monitor cytochrome P450 inhibition via fluorogenic assays .

- Molecular Docking : Model interactions with target enzymes (e.g., CYP3A4) using AutoDock Vina. Validate with site-directed mutagenesis studies.

- Kinetic Analysis : Determine and values via Lineweaver-Burk plots under varying substrate concentrations.

Q. How can contradictory toxicity data (e.g., in vitro vs. in vivo) for this compound be resolved?

- Methodology :

- Dose-Response Studies : Perform MTT assays on multiple cell lines (e.g., HepG2, HEK293) and compare with rodent LD data. Adjust for metabolic activation using S9 fractions .

- Transcriptomics : Analyze differential gene expression (RNA-seq) to identify toxicity pathways (e.g., oxidative stress, apoptosis).

- QSAR Modeling : Develop quantitative structure-activity relationship models to predict toxicity endpoints and reconcile discrepancies .

Q. What catalytic systems improve the efficiency of reactions involving 2-(4-Fluoro-2-methylphenoxy)-2-methylpropan-1-ol as an intermediate?

- Methodology :

- Transition Metal Catalysis : Screen Pd/C, Ni, or Ru complexes for hydrogenation/dehydrogenation steps. Optimize reaction temperature and pressure .

- Organocatalysis : Test proline derivatives or thioureas in asymmetric alkylation reactions. Monitor enantiomeric excess (ee) via chiral GC.

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side-product formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.